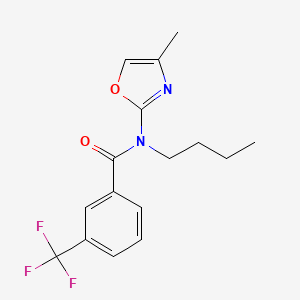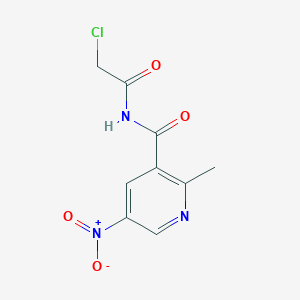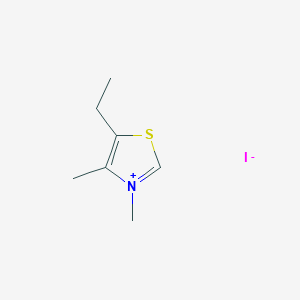![molecular formula C14H16O3 B14619575 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one CAS No. 58987-21-6](/img/structure/B14619575.png)
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a hydroxy and methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, forming the desired product under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Applications De Recherche Scientifique
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-4-methoxyacetophenone
- 2-Hydroxy-6-methoxybenzaldehyde
- 4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
Uniqueness
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one is unique due to its cyclopentanone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
58987-21-6 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H16O3/c1-17-13-6-3-11(4-7-13)14(16)9-10-2-5-12(15)8-10/h3-4,6-7,9-10,16H,2,5,8H2,1H3 |
Clé InChI |
DOIYILJHCATSFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=CC2CCC(=O)C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


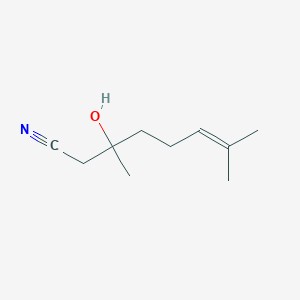
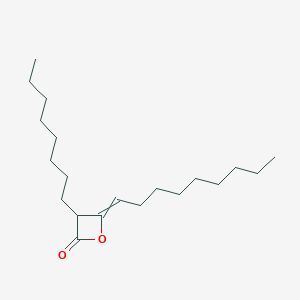
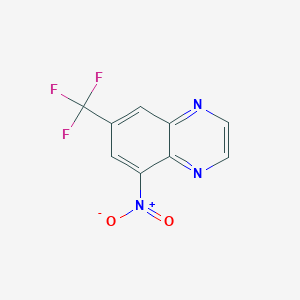


![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
